molecular formula C11H19NO3 B4137274 N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Cat. No. B4137274
M. Wt: 213.27 g/mol
InChI Key: WMQVXLKQFLSCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of compounds known as protein kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.

Mechanism of Action

N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These enzymes play important roles in cellular signaling pathways that regulate immune cell function and proliferation. By inhibiting these kinases, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-cancer activity, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which can contribute to autoimmune diseases. N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has also been shown to enhance the activity of immune cells, including T cells and natural killer cells, which can help to fight off infections and tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is its high potency and selectivity for specific protein kinases, which makes it an effective tool for studying the role of these enzymes in cellular signaling pathways. However, like many small molecule inhibitors, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can have off-target effects and may not be suitable for all experimental systems. In addition, the synthesis of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can be challenging and requires specialized expertise and equipment.

Future Directions

There are many potential future directions for research on N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide. One area of focus is the development of combination therapies that can enhance its anti-cancer activity. Another area of interest is the use of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, researchers may explore the use of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide in other areas of medicine, including infectious diseases and cardiovascular disease.
Conclusion:
In conclusion, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a promising small molecule inhibitor that has shown potential as a treatment for cancer and autoimmune diseases. Its mechanism of action involves the inhibition of specific protein kinases involved in cellular signaling pathways. While there are limitations to its use in experimental systems, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has numerous potential applications in medicine and is an important tool for studying the role of protein kinases in disease.

Scientific Research Applications

N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent. One area of focus has been its use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

properties

IUPAC Name

N-tert-butyl-2,2-dimethyl-5-oxooxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)12-9(14)7-6-8(13)15-11(7,4)5/h7H,6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQVXLKQFLSCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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